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Compound of Interest

Compound Name: BP Light 650 carboxylic acid

Cat. No.: B15557303 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction
BP Light 650 is a high-performance, far-red fluorescent dye designed for labeling proteins,

particularly antibodies, for use in fluorescence imaging applications.[1] Its vibrant fluorescence,

high extinction coefficient, and emission in the far-red spectrum make it an excellent choice for

immunofluorescence microscopy, especially for multiplexing experiments where minimizing

spectral overlap is crucial. BP Light 650 is presented as a superior alternative to other common

far-red dyes like Alexa Fluor™ 647 and Cy5™.[2][3] These application notes provide detailed

protocols for antibody conjugation and immunofluorescence staining using BP Light 650.

Specifications and Performance Data
BP Light 650 offers exceptional spectroscopic properties, contributing to its brightness and

suitability for sensitive detection. The key quantitative data are summarized below.

Table 1: Spectroscopic Properties of BP Light 650

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b15557303?utm_src=pdf-interest
https://broadpharm.com/product/bp-26250
https://broadpharm.com/product-categories/fluorescent-dye/bp-light-650
https://broadpharm.com/product-categories/fluorescent-dye
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15557303?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value Reference

Excitation Maximum (λex) 654 nm [1]

Emission Maximum (λem) 672 nm [1]

Extinction Coefficient 250,000 cm⁻¹M⁻¹ [1]

Recommended Laser Line 633 nm, 635 nm, or 650 nm [3]

Recommended Emission Filter 660 - 700 nm Long Pass

| Solubility | Water, Methanol, DMF, DMSO |[1] |

Table 2: Comparison with Common Far-Red Fluorophores

Fluorophore
Excitation Max
(nm)

Emission Max
(nm)

Extinction
Coefficient
(cm⁻¹M⁻¹)

Notes

BP Light 650 654 672 250,000

Bright,

photostable

dye.[1][3]

Alexa Fluor™

647
~650 ~668 270,000

A commonly

used, bright far-

red dye.

| Cy5™ | ~649 | ~670 | 250,000 | Prone to photobleaching and sensitivity to ozone. |

Experimental Protocols
Protocol 1: Antibody Conjugation with BP Light 650 NHS
Ester
This protocol describes the covalent labeling of an antibody with BP Light 650 NHS (N-

Hydroxysuccinimide) ester, which reacts with primary amines (e.g., lysine residues) on the

antibody.
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Preparation Conjugation Reaction Purification Final Product

1. Prepare Antibody
- 1 mg/mL in amine-free buffer

- pH 6.5 - 8.5

2. Prepare Dye
- Dissolve BP Light 650 NHS Ester

 in anhydrous DMSO or DMF

3. Mix & Incubate
- Add dye solution to antibody

- Incubate for 1 hour at RT, protected from light

4. Purify Conjugate
- Remove unconjugated dye via
 size-exclusion chromatography

 (e.g., spin column)

5. Store Conjugate
- Store at 4°C with preservative

- Protected from light

Click to download full resolution via product page

Diagram 1: Workflow for conjugating antibodies with BP Light 650 NHS Ester.

Materials:

Purified antibody (1-2 mg/mL recommended)

BP Light 650 NHS Ester

Amine-free buffer (e.g., 1X PBS, HEPES, MES) at pH 6.5-8.5[4]

Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

Size-exclusion chromatography column (e.g., spin column) for purification

Storage buffer (e.g., PBS with 0.1% BSA and 0.02% sodium azide)

Methodology:

Antibody Preparation:

Ensure the antibody is in an amine-free buffer (e.g., PBS, HEPES, MOPS) at a pH

between 6.5 and 8.5.[4]

Common additives like sodium azide (0.02-0.1%) or BSA (0.1-0.5%) generally do not

interfere with the conjugation.[4]

The recommended antibody concentration is 1 mg/mL.[4] If the concentration is below 0.5

mg/mL, it should be concentrated first.[4]

Dye Preparation:
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Immediately before use, dissolve the BP Light 650 NHS ester in a small amount of

anhydrous DMSO or DMF.

Conjugation Reaction:

Determine the optimal molar ratio of dye to antibody. A starting point of 8-12 moles of dye

per mole of antibody is common.

Add the calculated amount of dissolved dye to the antibody solution while gently vortexing.

Incubate the reaction for 1 hour at room temperature, protected from light.

Purification:

Separate the BP Light 650-conjugated antibody from the unconjugated free dye.

Use a size-exclusion spin column equilibrated with your desired storage buffer. Follow the

manufacturer's instructions for the column.

Storage:

Store the purified conjugate at 4°C, protected from light. For long-term storage, consider

adding a preservative like sodium azide and a protein stabilizer like BSA.

Protocol 2: Immunofluorescence Staining of Cultured
Cells
This protocol provides a general workflow for staining fixed and permeabilized cultured cells

using a BP Light 650-conjugated primary or secondary antibody.
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Cell Preparation

Staining Procedure

Final Steps

Start: Cells grown on coverslips

1. Fixation
(e.g., 4% PFA for 15 min)

2. Wash (3x with PBS)

3. Permeabilization
(e.g., 0.3% Triton X-100 for 10 min)

4. Blocking
(e.g., 5% Normal Goat Serum for 1 hr)

5. Antibody Incubation
- Primary Ab (if indirect)

- BP Light 650-conjugated Ab
(1 hr at RT or overnight at 4°C)

6. Wash (3x with PBS)

7. Counterstain (Optional)
(e.g., DAPI for nuclei)

8. Mount Coverslip
(Use anti-fade mounting medium)

9. Image
(Use appropriate laser and filters)

Click to download full resolution via product page

Diagram 2: General workflow for immunofluorescence staining of cultured cells.

Materials:

Cells cultured on glass coverslips or chamber slides.

Phosphate-Buffered Saline (PBS).
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Fixation Buffer: 4% Paraformaldehyde (PFA) in PBS.

Permeabilization Buffer: 0.3% Triton™ X-100 in PBS.

Blocking Buffer: 1X PBS / 5% normal goat serum / 0.3% Triton™ X-100.[5]

Antibody Dilution Buffer: 1X PBS / 1% BSA / 0.3% Triton™ X-100.[5]

BP Light 650-conjugated antibody (primary or secondary).

Nuclear counterstain (e.g., DAPI).

Anti-fade mounting medium.

Methodology:

Cell Fixation:

Aspirate the culture medium and rinse cells once with PBS.

Fix the cells by adding 4% PFA in PBS and incubating for 15 minutes at room

temperature.[5]

Rinse the cells three times with PBS for 5 minutes each.[5]

Permeabilization (for intracellular targets):

Incubate the fixed cells with Permeabilization Buffer for 10 minutes at room temperature.

Rinse three times with PBS.

Blocking:

Incubate the cells with Blocking Buffer for 60 minutes at room temperature to reduce non-

specific antibody binding.[5]

Antibody Incubation:
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Dilute the BP Light 650-conjugated antibody in the Antibody Dilution Buffer. The optimal

dilution should be determined by titration.

Aspirate the blocking solution and apply the diluted antibody.

Incubate for 1 hour at room temperature or overnight at 4°C in a humidified chamber,

protected from light.[5][6]

Washing:

Aspirate the antibody solution and wash the cells three times with PBS for 5 minutes each.

Keep the samples protected from light from this point forward.

Counterstaining (Optional):

If desired, incubate with a nuclear counterstain like DAPI according to the manufacturer's

protocol.

Rinse briefly with PBS.

Mounting and Imaging:

Mount the coverslip onto a glass slide using a drop of anti-fade mounting medium.

Seal the edges with nail polish and allow it to dry.

Image the sample using a fluorescence microscope equipped with appropriate lasers

(e.g., 633 nm or 647 nm) and emission filters for BP Light 650.

Guidelines for Multicolor Imaging
The far-red emission of BP Light 650 makes it ideal for multiplexing. When designing a

multicolor experiment, carefully select fluorophores with minimal spectral overlap.
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Design Multiplex IF Experiment

Far-Red Channel:
BP Light 650

(Target 1)
Ex: 654 nm / Em: 672 nm

Red/Orange Channel:
 e.g., TRITC / Cy3

(Target 2)
Ex: ~550 nm / Em: ~570 nm

Green Channel:
 e.g., FITC / AF488

(Target 3)
Ex: ~495 nm / Em: ~520 nm

Blue Channel:
 DAPI (Nuclei)

Ex: ~360 nm / Em: ~460 nm

Check Microscope Filters &
Spectra Viewer for Overlap

Minimal Spectral Overlap:
Proceed with Experiment

Click to download full resolution via product page

Diagram 3: Logic for selecting fluorophores for multiplexing with BP Light 650.

Blue Channel: Use DAPI (Em: ~460 nm) for nuclear staining.

Green Channel: Use a bright, photostable dye like Alexa Fluor 488 (Em: ~519 nm) for a high-

abundance target.

Red/Orange Channel: Use a dye like TRITC or Cy3 (Em: ~570 nm) for a third target.

Far-Red Channel: Use BP Light 650 (Em: 672 nm) for your target of interest, often reserved

for the least abundant antigen due to the high sensitivity of detectors in this range.

Always check the spectral profiles of your chosen dyes using an online spectra viewer to

ensure compatibility with your microscope's specific lasers and filter sets.[7]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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